1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine
Overview
Description
1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
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Biological Activity
1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit catalase, an enzyme crucial for hydrogen peroxide detoxification. By inhibiting catalase, it triggers compensatory mechanisms that enhance the activity of glutathione peroxidase and glutathione reductase.
- Chelating Activity : The presence of unpaired electrons on the nitrogen atoms in the triazole ring endows this compound with significant chelating properties. This characteristic enhances its interaction with metal ions and contributes to its biological spectrum.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its chemical structure:
- Solubility and Lipophilicity : The triazole moiety affects the dipole moment and polarity of the compound, potentially improving its solubility and absorption in biological systems.
- Stability : The compound exhibits high stability under various conditions, making it suitable for therapeutic applications. It remains largely inactive in extreme pH environments and is resistant to hydrolysis.
Biological Activity Overview
The compound's biological activities can be summarized as follows:
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Antimicrobial Activity : A study evaluated various triazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. The derivatives showed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anti-inflammatory Effects : Research involving peripheral blood mononuclear cells demonstrated that compounds derived from this compound effectively reduced the release of inflammatory cytokines like TNF-α and IL-6 .
- Cancer Therapeutics : Compounds based on this triazole structure were tested for their ability to inhibit STS in MCF-7 breast cancer cells. One derivative exhibited an IC50 value significantly lower than that of existing treatments, indicating a strong potential for further development .
Properties
IUPAC Name |
1-(4-methylphenyl)triazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-2-4-8(5-3-7)13-6-9(10)11-12-13/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCFPZOFGWZALJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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